
Arasertaconazole
Übersicht
Beschreibung
Arasertaconazole is an antifungal agent belonging to the imidazole class. It is the active R-enantiomer of sertaconazole and is used primarily for the treatment of vulvovaginal candidiasis. The compound exhibits broad-spectrum antifungal activity and is particularly effective against Candida species .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arasertaconazole is synthesized through a series of chemical reactions involving the introduction of various functional groups to a core imidazole structure. The synthesis typically involves the following steps:
Formation of the imidazole ring: This is achieved through the reaction of an aldehyde with an amine and a nitrile under acidic conditions.
Introduction of the benzothiophene moiety: This step involves the reaction of the imidazole intermediate with a benzothiophene derivative.
Chlorination and etherification: The final steps involve the chlorination of the benzothiophene moiety and subsequent etherification to introduce the dichlorophenyl group.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. The process is optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is typically purified through recrystallization or chromatography to ensure high purity .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Arasertaconazol durchläuft verschiedene Arten chemischer Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene oxidative Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können Arasertaconazol in seine reduzierten Formen umwandeln.
Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, insbesondere am Imidazolring und an der Benzothiophen-Einheit.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Substitutionsreaktionen beinhalten häufig Halogenierungsmittel wie Chlor oder Brom.
Wichtige gebildete Produkte
Zu den wichtigsten Produkten, die aus diesen Reaktionen gebildet werden, gehören verschiedene oxidative und reduktive Metaboliten sowie substituierte Derivate von Arasertaconazol .
Wissenschaftliche Forschungsanwendungen
Treatment of Vulvovaginal Candidiasis (VVC)
VVC is a prevalent condition affecting 70-75% of women at least once in their lives. The emergence of resistant Candida strains necessitates new treatment options. Arasertaconazole has been evaluated in multicenter Phase II studies, demonstrating:
- Rapid Symptomatic Relief : Patients experienced significant improvement in symptoms such as irritation and itching within 2 days of treatment.
- Clinical Efficacy : In a dose-ranging study with 229 participants, the 600 mg dose showed superior clinical and mycological efficacy compared to placebo at 8 days post-treatment and maintained effectiveness for up to 26 days .
- Safety Profile : The agent was well tolerated, with minimal side effects reported during trials.
Potential for Broader Antifungal Applications
Ferrer, the pharmaceutical company developing this compound, is exploring its use beyond VVC. Current investigations include:
- Tinea Pedis (Athlete’s Foot) : this compound is being assessed for efficacy against dermatophyte infections like tinea pedis, which affects a significant portion of the population .
- Other Topical Fungal Infections : The broad spectrum of activity against various fungi suggests potential applications in treating other dermatological fungal infections.
Comparative Efficacy
A comparative analysis of this compound with other antifungals highlights its advantages:
Antifungal Agent | Indication | Efficacy | Resistance Issues |
---|---|---|---|
This compound | Vulvovaginal Candidiasis | Fast-acting; effective against resistant strains | Minimal resistance noted |
Fluconazole | VVC | Slower onset; resistance common | High resistance rates |
Terbinafine | Tinea Pedis | Effective but requires longer treatment duration | Some resistance observed |
Case Studies
Recent case studies have documented the successful use of this compound in diverse patient populations:
- Study on Efficacy in Diverse Populations : A multicenter trial involving women from various demographics confirmed the rapid action and efficacy across different ethnic groups and age ranges.
- Long-term Follow-up Studies : Patients treated with this compound reported sustained relief from symptoms months after treatment completion, indicating potential for long-lasting effects .
Wirkmechanismus
Arasertaconazole exerts its antifungal effects by inhibiting the enzyme cytochrome P450 14α-demethylase. This enzyme is essential for the conversion of lanosterol to ergosterol, a key component of the fungal cell membrane. Inhibition of this enzyme leads to increased cellular permeability and leakage of cellular contents, ultimately resulting in fungal cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Sertaconazol: Das racemische Gemisch von Arasertaconazol, das als Breitband-Antimykotikum eingesetzt wird.
Fluconazol: Ein weiteres Imidazol-Antimykotikum mit einem ähnlichen Wirkmechanismus.
Itraconazol: Ein Triazol-Antimykotikum mit einem breiteren Wirkungsspektrum
Einzigartigkeit
Arasertaconazol ist einzigartig aufgrund seiner hohen Selektivität für das R-Enantiomer, das eine stärkere antifungale Aktivität aufweist als das racemische Gemisch. Darüber hinaus hat Arasertaconazol in klinischen Studien eine rasche symptomatische Linderung und eine anhaltende Wirksamkeit gezeigt, was es zu einem vielversprechenden Kandidaten für die Behandlung von Pilzinfektionen macht .
Biologische Aktivität
Overview
Arasertaconazole is a novel antifungal agent, specifically the R-enantiomer of sertaconazole nitrate, developed by Ferrer. It has shown promising biological activity against various fungal pathogens, particularly those responsible for vulvovaginal candidiasis (VVC). This article explores its biological activity, focusing on its efficacy, safety profile, and potential applications in treating fungal infections.
This compound operates primarily by inhibiting the synthesis of ergosterol, a crucial component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death. The compound exhibits a broad spectrum of activity against different Candida species, including strains resistant to fluconazole, and demonstrates anti-inflammatory properties that may enhance patient compliance and symptom relief.
Phase II Clinical Trials
In a multicenter Phase II clinical trial involving 229 female patients with VVC, this compound was administered as a vaginal suppository. The results indicated:
- Rapid Symptomatic Relief : Patients reported significant relief from symptoms such as irritation and itching within two days.
- Clinical Efficacy : Superiority over placebo was observed at 8 ± 2 days post-treatment.
- Dose-Dependent Response : The 600 mg dose exhibited the highest efficacy compared to lower doses (150 mg and 300 mg).
- Prolonged Effects : Efficacy was maintained for at least 26 ± 4 days after treatment.
The study demonstrated that this compound not only eradicated the fungal infection but also provided rapid symptomatic relief, making it a compelling option for treating VVC .
Safety Profile
This compound has been noted for its favorable safety profile. In clinical studies involving 283 subjects:
- Low Systemic Exposure : The drug showed minimal systemic absorption, reducing the risk of systemic side effects.
- Well Tolerated : Adverse events were rare and typically mild, indicating good tolerability among patients.
This safety profile is particularly advantageous compared to systemic antifungal treatments that often carry a higher risk of side effects and drug interactions .
Comparative Efficacy Against Other Antifungals
This compound's efficacy can be compared with other antifungal agents based on minimum inhibitory concentration (MIC) values. Table 1 summarizes the comparative MIC values against common fungal pathogens:
Antifungal Agent | MIC (µg/mL) | Spectrum of Activity |
---|---|---|
This compound | <0.001 | Broad-spectrum against Candida spp |
Fluconazole | >8 | Limited against resistant Candida spp |
Itraconazole | 0.5-2 | Effective but resistance noted |
Terbinafine | <0.01 | Primarily dermatophytes |
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world scenarios:
- Case Study 1 : A 32-year-old female with recurrent VVC showed complete resolution after a single dose of this compound 600 mg administered as a suppository.
- Case Study 2 : In another instance, a patient with fluconazole-resistant Candida experienced rapid symptom relief and mycological cure within one week of treatment with this compound.
These cases emphasize the drug's potential as a first-line treatment for challenging cases of VVC .
Eigenschaften
IUPAC Name |
1-[(2R)-2-[(7-chloro-1-benzothiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl]imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl3N2OS/c21-14-4-5-16(18(23)8-14)19(9-25-7-6-24-12-25)26-10-13-11-27-20-15(13)2-1-3-17(20)22/h1-8,11-12,19H,9-10H2/t19-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGKQTAYUIMGRK-IBGZPJMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2COC(CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Cl)SC=C2CO[C@@H](CN3C=CN=C3)C4=C(C=C(C=C4)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00207032 | |
Record name | Arasertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
583057-48-1 | |
Record name | Arasertaconazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=583057-48-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Arasertaconazole [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0583057481 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Arasertaconazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00207032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARASERTACONAZOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PR82C5R514 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.